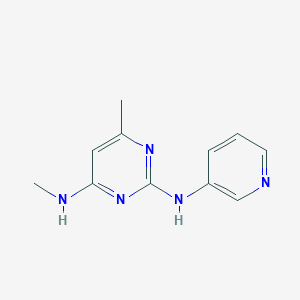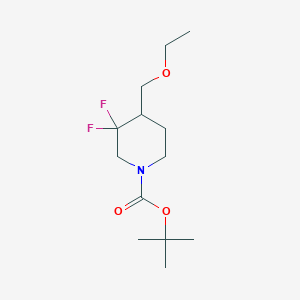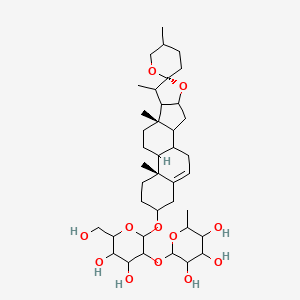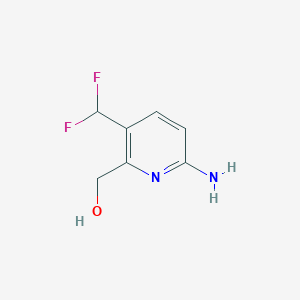![molecular formula C17H13ClN2O B14799915 4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid coloration and is used in various applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline. This is achieved by treating the aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1-naphthol in an alkaline medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed as a staining agent in microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The primary mechanism of action of 4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol involves its ability to form stable azo bonds. The compound interacts with various molecular targets through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications such as pH indicators, where the color change is due to the reversible cleavage of the azo bond in response to pH changes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)diazenyl]-1-naphthol
- 4-[(2-methylphenyl)diazenyl]-1-naphthol
- 4-[(3-chloro-2-methylphenyl)diazenyl]-2-naphthol
Uniqueness
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents imparts specific electronic and steric properties to the compound, influencing its reactivity and stability. The chloro group is electron-withdrawing, while the methyl group is electron-donating, creating a unique balance that affects the compound’s behavior in various chemical reactions.
Properties
Molecular Formula |
C17H13ClN2O |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13ClN2O/c1-11-14(18)7-4-8-15(11)19-20-16-9-10-17(21)13-6-3-2-5-12(13)16/h2-10,21H,1H3 |
InChI Key |
NAUFCANFCGIQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)

![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)

![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)
